

# (R)-3-Oxocyclopentanecarboxylic Acid: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: (R)-3-Oxocyclopentanecarboxylic acid

Cat. No.: B184012

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CAS Number: 13012-38-9

This technical guide provides an in-depth overview of **(R)-3-Oxocyclopentanecarboxylic acid**, a valuable chiral building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, synthesis, and key applications, with a focus on its role in pharmaceutical development.

## Chemical and Physical Properties

**(R)-3-Oxocyclopentanecarboxylic acid** is a keto acid derivative with a cyclopentane core.<sup>[1]</sup> Its bifunctional nature, containing both a ketone and a carboxylic acid, makes it a versatile intermediate in organic synthesis.<sup>[1]</sup> Key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	13012-38-9	[2]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> O <sub>3</sub>	[2]
Molecular Weight	128.13 g/mol	[2][3]
IUPAC Name	(1R)-3-oxocyclopentane-1-carboxylic acid	[2]
Melting Point	59-62 °C	[3][4][5]
Boiling Point	150 °C at 1.5 mmHg	[5][6]
pKa	~4.62	[6]
InChIKey	RDSNBKRWKBMPOP-SCSAIBSYSA-N	[2]
Appearance	White powder	[1]

## Synthesis and Experimental Protocols

The synthesis of racemic 3-oxocyclopentanecarboxylic acid can be achieved through methods such as the Dieckmann cyclization of ethyl butane-1,2,2,4-tetracarboxylate, followed by hydrolysis and decarboxylation.[7] Enantiomerically pure **(R)-3-Oxocyclopentanecarboxylic acid** is typically obtained through the resolution of the racemic mixture, for instance, by using a chiral resolving agent like brucine.[7]

### Illustrative Experimental Protocol: Esterification

This protocol describes the conversion of 3-oxocyclopentanecarboxylic acid to its methyl ester, a common precursor for further reactions.

Reaction: To a solution of 2.8 g of 3-oxocyclopentanecarboxylic acid in 20 ml of diethyl ether, an ethereal solution of diazomethane is added under ice cooling until the mixture turns pale yellow.[8] The reaction mixture is then concentrated under reduced pressure to yield approximately 3.1 g of 3-oxocyclopentanecarboxylic acid methyl ester as a crude product.[8]

Note: This is an illustrative protocol for the racemic mixture. Specific protocols for the (R)-enantiomer may vary.

## Key Synthetic Transformations

**(R)-3-Oxocyclopentanecarboxylic acid** is a versatile starting material for a variety of chemical transformations, including:

- **Hydrogenation:** The ketone functionality can be reduced to a hydroxyl group to form 3-hydroxycyclopentanecarboxylic acid, a valuable intermediate in the synthesis of complex pharmaceutical molecules like antibiotics and anti-inflammatory agents.<sup>[1]</sup> This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.<sup>[9]</sup>
- **Curtius Rearrangement:** The carboxylic acid moiety can undergo a Curtius rearrangement to form amine derivatives, which are common structural motifs in many drug candidates.<sup>[1][6]</sup>

## Applications in Drug Discovery and Development

The unique structural features of **(R)-3-Oxocyclopentanecarboxylic acid** make it a crucial intermediate in the synthesis of a range of biologically active molecules.

### Prostaglandin Synthesis

The cyclopentane ring is a core structural element of prostaglandins, which are lipid compounds involved in diverse physiological processes.<sup>[10]</sup> While the direct involvement of **(R)-3-Oxocyclopentanecarboxylic acid** in a specific prostaglandin synthesis pathway is not explicitly detailed in the provided results, its structural similarity to key prostaglandin intermediates suggests its potential as a starting material in the synthesis of prostaglandin analogs.<sup>[11][12][13]</sup> The general strategy for prostaglandin synthesis often involves the construction of a substituted cyclopentane ring, for which this molecule is a suitable precursor.<sup>[10]</sup>

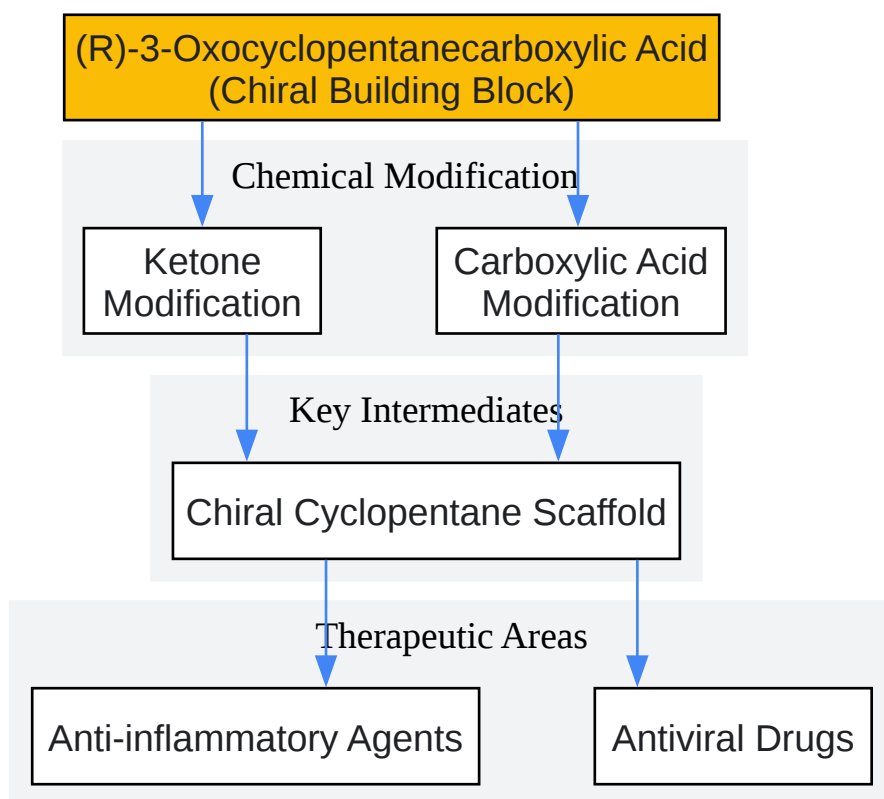
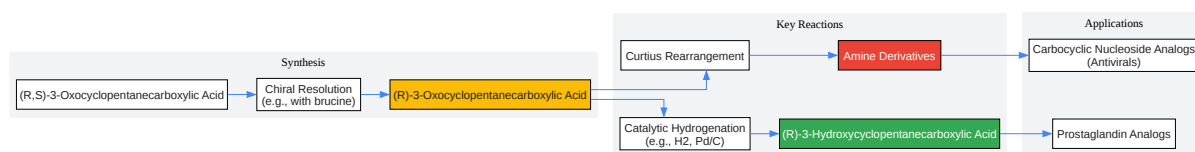
### Antiviral Drug Development

Carbocyclic nucleoside analogues, where the ribose sugar is replaced by a cyclopentane or cyclopentene ring, are an important class of antiviral drugs.<sup>[14]</sup> This modification can enhance the metabolic stability of the drug.<sup>[14]</sup> **(R)-3-Oxocyclopentanecarboxylic acid** serves as a

valuable chiral pool starting material for the synthesis of these carbocyclic mimics. Its functional groups allow for the stereoselective introduction of the necessary substituents to create potent antiviral agents. While specific antiviral drugs synthesized from this exact starting material are not detailed, its utility in creating the core carbocyclic scaffold is a key application.<sup>[14]</sup>

## Experimental and Logical Workflows

The following diagrams illustrate key experimental and logical workflows related to **(R)-3-Oxocyclopentanecarboxylic acid**.



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